Cetiedil citrate

Descripción general

Descripción

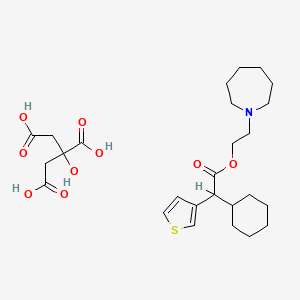

El citrato de cetiedil es un compuesto químico conocido por sus propiedades vasodilatadoras y anti-falciformes. Se utiliza principalmente en el tratamiento de la anemia de células falciformes y otras afecciones cardiovasculares. El compuesto se caracteriza por su estructura única, que incluye un anillo de azepano de siete miembros y una parte de tiofeno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del citrato de cetiedil implica varios pasos clave:

Reducción de Clemmensen: El proceso comienza con la reducción de Clemmensen del ácido 3-tienilciclohexil-glicólico para producir ácido ciclohexil (tiofen-3-il)acético.

Esterificación: La sal de sodio del ácido resultante se esterifica luego con 1-(2-cloroetil)azepano para producir cetiedil.

Métodos de producción industrial

La producción industrial del citrato de cetiedil generalmente implica las mismas rutas sintéticas pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto final se formula a menudo como una solución inyectable que contiene citrato de cetiedil, cloruro de sodio y agua para inyección .

Análisis De Reacciones Químicas

Tipos de reacciones

El citrato de cetiedil experimenta diversas reacciones químicas, entre ellas:

Oxidación: El anillo de tiofeno se puede oxidar en condiciones específicas.

Reducción: El anillo de azepano se puede reducir para formar diferentes derivados.

Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se emplean comúnmente.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de cetiedil, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

El citrato de cetiedil tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran la química del azepano y el tiofeno.

Biología: La investigación se centra en sus efectos sobre los mecanismos celulares, particularmente en los glóbulos rojos.

Medicina: El citrato de cetiedil se estudia por su potencial en el tratamiento de la anemia de células falciformes y otras enfermedades cardiovasculares.

Industria: Se utiliza en la formulación de productos farmacéuticos destinados a tratar afecciones vasculares

Mecanismo De Acción

El citrato de cetiedil ejerce sus efectos principalmente a través de mecanismos vasodilatadores y anti-falciformes. Se dirige a los canales de potasio en los glóbulos rojos, lo que lleva a la inhibición de la permeabilidad de potasio activada por calcio. Esta acción ayuda a reducir la falcitización de los glóbulos rojos y a mejorar el flujo sanguíneo .

Comparación Con Compuestos Similares

Compuestos similares

Cilandelato: Otro vasodilatador utilizado en el tratamiento de enfermedades cardiovasculares.

Pentoxifilina: Conocido por sus propiedades de mejora del flujo sanguíneo.

Hidroxiurea: Utilizado en el tratamiento de la anemia de células falciformes pero con un mecanismo de acción diferente.

Singularidad

El citrato de cetiedil es único debido a su doble acción como vasodilatador y agente anti-falciforme. Su orientación específica a los canales de potasio lo diferencia de otros compuestos similares, lo que lo hace particularmente eficaz en el tratamiento de la anemia de células falciformes .

Actividad Biológica

Cetiedil citrate is a compound primarily recognized for its use as an antisickling agent in the treatment of sickle cell disease. Its biological activity encompasses various pharmacological effects, including analgesic and antispasmodic properties. This article delves into the detailed biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is chemically defined as 2-(azepan-1-yl)ethyl-2-cyclohexyl-2-thiophen-3-ylacetate, a salt of citric acid. The compound exhibits unique solubility characteristics, being stable in acidic conditions with optimal solubility at pH levels between 3.5 and 3.8, while showing significantly reduced solubility at higher pH levels .

Table 1: Solubility of this compound at Various pH Levels

| pH Level | Solubility (mg/mL) |

|---|---|

| 1 | >0.2 |

| 2 | >0.2 |

| 3 | >0.2 |

| 4 | >0.2 |

| 5 | >0.2 |

| 6 | <0.2 |

Pharmacokinetics

A pharmacokinetic study conducted on this compound revealed that after a 30-minute intravenous infusion, peak plasma concentrations ranged from 70 to 200 ng/mL, with a gradual decline to approximately 10 ng/mL over three hours . This study indicated that the pharmacokinetic profile follows a three-compartment model, with no significant differences observed between normal subjects and those with sickle cell anemia.

Clinical Efficacy in Sickle Cell Disease

This compound has been shown to significantly reduce the severity and duration of vaso-occlusive crises in patients with sickle cell disease. A double-blind randomized controlled trial involving 67 patients demonstrated that cetiedil at a dosage of 0.4 mg/kg was superior to placebo in both reducing the number of painful sites and shortening the total duration of crises .

Table 2: Clinical Trial Results of this compound

| Dosage (mg/kg) | Painful Sites Reduction (Mean) | Total Time in Crisis (hours) |

|---|---|---|

| Placebo | N/A | N/A |

| 0.2 | Not significant | Not significant |

| 0.3 | Not significant | Not significant |

| 0.4 | Significant | Significant |

The mechanism by which this compound exerts its effects involves the inhibition of calcium-dependent processes. Research indicates that cetiedil inhibits calmodulin (CaM)-stimulated enzyme activities, which are crucial for various cellular functions including muscle contraction and neurotransmitter release . This inhibition may contribute to its analgesic and antispasmodic effects.

Stability and Formulation Challenges

Stability studies have shown that this compound injection is best stored under controlled conditions, with maximum stability observed at lower pH levels . The formulation containing this compound must maintain a pH range conducive to its solubility to avoid degradation over time.

Table 3: Stability Data for this compound Injection

| Storage Condition | Stability Duration (Months) | Observations |

|---|---|---|

| Room Temperature (20-25ºC) | ~1.66 - 1.8 | Insufficient stability |

| Refrigerated (2-8ºC) | Up to 48 | Maintains stability |

Case Studies

A notable case study highlighted the application of this compound in a clinical setting where patients experienced acute sickle cell crises. The administration of cetiedil resulted in a marked decrease in pain levels and an increase in patient comfort compared to previous crisis management protocols .

Propiedades

IUPAC Name |

2-(azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2S.C6H8O7/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,15-17,19H,1-9,11-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGJGSKRRWXOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-10-4 (Parent) | |

| Record name | Cetiedil citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016286694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20936756 | |

| Record name | Cetiedil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16286-69-4 | |

| Record name | Cetiedil citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16286-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetiedil citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016286694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetiedil citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hexahydro-1H-azepin-1-yl)ethyl α-cyclohexylthiophene-3-acetate, compound with citric acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIEDIL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE65P4OE02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.